molecular formula C9H19NO2 B2924320 3-Aminononanoic acid CAS No. 102653-40-7

3-Aminononanoic acid

Cat. No. B2924320
CAS RN: 102653-40-7
M. Wt: 173.256
InChI Key: JSJXIPXCQNHXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminononanoic acid is a type of alpha-amino acid . It has a molecular formula of C9H19NO2 and an average mass of 173.253 Da .


Synthesis Analysis

The synthesis of this compound involves the use of whole-cell biocatalytic cascades for the valorization of fatty acids . The VinN-type adenylation enzyme loads a specific β-amino acid unit onto an acyl carrier protein, and the VinM-type adenylation enzyme aminoacylates the β-amino acid moiety to form a dipeptidyl unit .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H19NO2 and an average mass of 173.253 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Genetically Encoding Photocaged Quinone Methide

Research led by Liu et al. (2019) in the Journal of the American Chemical Society explored the genetic encoding of unnatural amino acids in vivo. They introduced (2 R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid (FnbY) in Escherichia coli and mammalian cells. Upon photoactivation, FnbY produced a reactive quinone methide, which covalently interacted with nine natural amino acid residues directly in live cells. This research expands the scope of applications for exploiting covalent bonding in vivo for chemical biology, biotherapeutics, and protein engineering (Liu et al., 2019).

Enzymatic Synthesis of Antidiabetic Drug Intermediates

In 2011, a study by Chen et al. in Organic Process Research & Development detailed the enzymatic synthesis of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug. This process involved the use of (R)-amino acid oxidase and (S)-aminotransferase, highlighting the potential of enzymatic routes in pharmaceutical synthesis (Chen et al., 2011).

Production of Nylon-9 from Soybean Oil

A 1971 study in Industrial & Engineering Chemistry Product Research and Development by Miller et al. demonstrated the conversion of soybean oil into 9-aminononanoic acid, which was then used to produce nylon-9. This process included alcoholysis, reductive ozonolysis, reductive alkylation of ammonia, and hydrolysis, showcasing an innovative method of producing synthetic fibers from natural resources (Miller et al., 1971).

Application in Biomimetic Oxygen-Evolving Photobacteria

Kai Liu et al. (2017) in ACS nano, introduced a biomimetic cyanobacteria model based on self-integration of small bioinspired molecules, including amphiphilic amino acid, 3,4-dihydroxyphenylalanine (DOPA), and metalloporphyrin. This model mimics the photosynthetic mechanism of cyanobacteria, demonstrating a novel approach in the field of synthetic biology (Liu et al., 2017).

Synthesis of Amino Acid-Based Corrosion Inhibitors

A 2017 study by Srivastava et al. in the Journal of Molecular Liquids presented the synthesis of amino acid-based corrosion inhibitors for mild steel. These novel inhibitors demonstrated high efficiency and offered insights into the development of environmentally friendly corrosion protection methods (Srivastava et al., 2017).

Advances in Protein Structure Prediction and Design

Kuhlman and Bradley (2019) in Nature Reviews Molecular Cell Biology reviewed the progress in protein structure prediction and design, emphasizing the importance of understanding amino acid sequences and their folding patterns. This research is crucial for bioengineering and therapeutic applications (Kuhlman & Bradley, 2019).

Safety and Hazards

The safety data sheet for 3-Aminononanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-aminononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJXIPXCQNHXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.